molecular formula C27H34O16 B1674705 Leiocarposide CAS No. 71953-77-0

Leiocarposide

Cat. No.: B1674705
CAS No.: 71953-77-0
M. Wt: 614.5 g/mol
InChI Key: NSOQVTKUUBDPEG-WRXRYXBBSA-N
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Description

Leiocarposide (C₂₇H₃₄O₁₆, MW: 614.56) is a phenolic bisglucoside isolated primarily from Solidago virgaurea L. (European goldenrod). Its chemical structure, 2′-hydroxybenzyl-3-methoxybenzoate 2′,4-diglucoside, features two glucose moieties linked to a benzoic acid derivative . The compound is maximally biosynthesized in flower buds (1.60%) and two-year post-blooming leaves (1.05%) under natural conditions, though its content varies (0.4–1.6%) depending on environmental factors, harvest time, and cultivation methods . In vitro cultures yield significantly lower concentrations (0.18% vs. 0.2–1.0% in wild plants) due to reduced metabolic complexity .

Pharmacologically, this compound exhibits:

  • Anti-inflammatory effects: Inferior to phenylbutazone in carrageenan-induced edema models (3% vs. 53% reduction at 2 hours post-administration) .
  • Analgesic activity: Comparable to aminophenazone in the first hour but short-lived (effects dissipate after 2 hours) .
  • Diuretic effects: Comparable to furosemide in rat models, increasing sodium and potassium excretion .
  • Antilithiatic properties: Inhibits urinary calculi growth in rats (25 mg/kg, 6 weeks) .

Certified reference standards for this compound (≥95% purity) are used in analytical testing, highlighting its importance in quality control .

Properties

IUPAC Name

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O16/c1-38-24-14(41-27-23(36)21(34)19(32)16(9-29)43-27)7-6-12(30)17(24)25(37)39-10-11-4-2-3-5-13(11)40-26-22(35)20(33)18(31)15(8-28)42-26/h2-7,15-16,18-23,26-36H,8-10H2,1H3/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQJTVODGXZMHF-WRXRYXBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222239
Record name Leiocarposide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71953-77-0
Record name Leiocarposide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71953-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leiocarposide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leiocarposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Natural Extraction Methods from Plant Sources

Leiocarposide is primarily obtained through the extraction of aerial parts of Solidago plants, which are rich in phenolic glycosides. The extraction process typically involves the following stages:

Solvent Selection and Maceration

Fresh or dried plant material is subjected to maceration using polar solvents such as ethanol, methanol, or hydroalcoholic mixtures. Ethanol (70–80%) is preferred for its ability to solubilize glycosides while minimizing the extraction of non-target compounds like chlorophyll. Maceration durations range from 48 to 72 hours, with periodic agitation to enhance diffusion efficiency.

Filtration and Concentration

The macerated mixture is filtered to remove plant debris, and the filtrate is concentrated under reduced pressure using rotary evaporation. This step yields a crude extract enriched in this compound and related metabolites.

Chromatographic Purification

The concentrated extract undergoes fractionation via column chromatography. Silica gel (60–120 mesh) is commonly employed as the stationary phase, with gradient elution using chloroform-methanol-water mixtures (e.g., 10:2:0.1 to 6:4:1 v/v/v). High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and UV detection at 254 nm is used for final purification.

Table 1: Optimization Parameters for Natural Extraction
Parameter Optimal Condition Yield (%)
Solvent 80% Ethanol 1.2–1.8
Maceration Duration 72 hours -
Chromatography Stationary Phase Silica gel (60–120 mesh) -
Eluent System Chloroform:MeOH:H₂O (8:2:0.1) -

Synthetic Routes for this compound

While natural extraction remains the primary source, chemical synthesis offers a pathway to produce this compound with higher purity and scalability. Synthetic strategies focus on glycosylation reactions to attach sugar moieties to the phenolic aglycone.

Glycosylation of Phenolic Aglycone

The aglycone (e.g., leiocarpic acid) is reacted with a protected glycosyl donor, such as glycosyl trichloroacetimidate or bromide, under acidic catalysis (e.g., BF₃·Et₂O). The reaction proceeds via nucleophilic attack of the phenolic hydroxyl group on the anomeric carbon of the donor.

Deprotection and Purification

After glycosylation, protective groups (e.g., acetyl or benzyl) are removed using alkaline hydrolysis (e.g., NaOH/MeOH) or catalytic hydrogenation (Pd/C, H₂). The deprotected product is purified via recrystallization or preparative HPLC.

Table 2: Key Synthetic Reaction Conditions
Reaction Step Reagents/Conditions Yield (%)
Glycosylation Glycosyl trichloroacetimidate, BF₃·Et₂O, CH₂Cl₂ 45–55
Deprotection 0.1 M NaOH in MeOH, 25°C 85–90
Final Purification Preparative HPLC (C18 column) >95

Industrial-Scale Production Techniques

Industrial production of this compound prioritizes cost-effectiveness and scalability. Large-scale extraction facilities employ the following optimized protocols:

Continuous Solvent Extraction

Plant biomass is processed using continuous extractors (e.g., Soxhlet or percolation columns) with ethanol-water mixtures. This method reduces solvent consumption and extraction time compared to batch maceration.

Membrane Filtration and Adsorption

Ultrafiltration membranes (10–50 kDa) remove high-molecular-weight impurities, while macroporous adsorption resins (e.g., D101 or AB-8) selectively bind this compound. Elution with ethanol-water (70:30) recovers the target compound with >90% purity.

Crystallization and Drying

The purified this compound is crystallized from acetone-water mixtures and lyophilized to obtain a stable powder suitable for pharmaceutical formulations.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Production
Method Advantages Limitations
Natural Extraction Eco-friendly, low cost Low yield, seasonal variability
Chemical Synthesis High purity, scalability Complex steps, toxic reagents
Industrial Production High throughput, consistency High capital investment

Chemical Reactions Analysis

Types of Reactions: Leiocarposide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized phenolic compounds, reduced phenolic derivatives, and substituted phenolic glycosides .

Scientific Research Applications

Chemical and Analytical Applications

Chromatographic Studies
Leiocarposide is utilized as a reference compound in chromatographic analyses. It serves as a standard in analytical chemistry, aiding in the identification and quantification of similar compounds in complex mixtures.

Biochemical Analysis
The compound's biochemical properties have been extensively studied. This compound interacts with various enzymes and proteins, demonstrating significant effects on cellular processes. For instance, it has been shown to influence renal function by increasing filtration in the renal glomeruli, thereby exhibiting diuretic effects.

Biological Applications

Pharmacological Properties
this compound exhibits several pharmacological activities, including:

  • Anti-inflammatory Effects : Research indicates that the compound can reduce inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Analgesic Properties : Its potential as an analgesic has been explored, suggesting applications in pain management therapies.
  • Diuretic Activity : The compound has been studied for its ability to promote diuresis, which may be beneficial in treating conditions like urolithiasis (urinary stones).

Microbial Activity
Studies have demonstrated that extracts containing this compound can inhibit biofilm formation in bacteria such as Escherichia coli, indicating potential applications in combating bacterial infections and enhancing food safety .

Industrial Applications

Herbal Supplements and Natural Products
Due to its therapeutic properties, this compound is incorporated into herbal supplements and natural health products. Its extraction from plant sources involves various methods, including maceration and chromatographic purification techniques .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings/Outcomes
Chemical AnalysisReference compound in chromatographyUsed for identifying similar compounds
PharmacologyAnti-inflammatory, analgesic, diuretic propertiesPotential for new therapeutic agents
Microbial InhibitionInhibits biofilm formation in bacteriaEffective against Escherichia coli
Herbal IndustryIngredient in herbal supplementsSupports traditional medicinal uses

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of this compound, researchers administered the compound to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use in therapeutic applications.

Case Study 2: Diuretic Activity
Another study focused on the diuretic effects of this compound. Rats treated with the compound showed increased urine output and decreased blood pressure, suggesting its efficacy as a natural diuretic agent.

Mechanism of Action

Leiocarposide is similar to other phenolic glycosides such as virgaureoside A and quercetin glycosides. it is unique due to its specific glycosylation pattern and its distinct pharmacological profile .

Comparison with Similar Compounds

Key Compounds in Solidago virgaurea

The plant produces diverse bioactive compounds, including phenolic glycosides, flavonoids, caffeoylquinic acids, and triterpene saponins. Below is a comparative analysis:

Compound Chemical Class Content in Plant Key Pharmacological Activities Notable Research Findings
Leiocarposide Phenolic bisglucoside 0.4–1.6% (natural) Anti-inflammatory, analgesic, diuretic, antilithiatic Short-lived analgesia; diuretic effect comparable to furosemide ; inhibits urinary stones .
Virgaureoside A Bis-desmosidic glycoside Not quantified Limited data; structural similarity to this compound Derived from benzoic acid; less studied compared to this compound .
Chlorogenic Acid Caffeoylquinic acid Up to 1.6% Antioxidant, anti-inflammatory Synergistic with flavonoids in radical scavenging; variable content across samples .
Rutin/Quercetin Flavonoids Not quantified Antioxidant, spasmolytic, anti-inflammatory Inhibit leukocyte elastase; superior to this compound in anti-inflammatory synergy .
Triterpene Saponins Oleanane-type saponins Not quantified Antifungal, cytotoxic, diuretic Diuretic effects overlap with this compound; no elastase inhibition .
Salicin Phenolic glycoside Not detected in S. virgaurea Analgesic, anti-inflammatory Better oral absorption than this compound; metabolized to salicylic acid .

Functional and Metabolic Differences

  • Bioavailability : this compound is poorly absorbed orally (<10% metabolized) and primarily excreted unchanged, whereas salicin is efficiently absorbed and metabolized to salicylic acid .
  • Anti-inflammatory Mechanisms : this compound lacks elastase inhibition, unlike rutin and quercetin, which synergize with caffeoylquinic acids for anti-inflammatory effects .
  • Diuretic Synergy: The flavonoid fraction and triterpene saponins complement this compound’s diuretic activity, though this compound alone matches furosemide’s efficacy in some studies .
  • Cultivation Impact : High NPK fertilization increases biomass but reduces this compound content, emphasizing trade-offs between yield and bioactive compound concentration .

Critical Assessment of Pharmacological Data

  • Strengths: this compound’s antilithiatic effect is unique among Solidago compounds, supported by in vivo evidence . Synergy with flavonoids and saponins enhances overall bioactivity, particularly in anti-inflammatory and diuretic applications .
  • Limitations :
    • Short duration of analgesic action limits therapeutic utility .
    • Inconsistent diuretic data due to small sample sizes and lack of control groups in early studies .

Biological Activity

Leiocarposide is a phenolic compound primarily derived from plants in the Solidago genus, particularly Solidago virgaurea. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

This compound is classified as a phenolic glycoside. Its structure includes a sugar moiety linked to a phenolic aglycone, which contributes to its biological activities. The presence of hydroxyl groups in its structure enhances its antioxidant potential.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity can be quantified using various assays such as DPPH and ABTS radical scavenging assays.

Extract TypeDPPH Scavenging Activity IC50 (μg/mL)ABTS Scavenging Activity (mg TE/g dw)
Ethanol Extract12.61 ± 0.74249.55 ± 3.02
Methanol Extract20.39 ± 0.31196.81 ± 2.35
Aqueous Extract28.44 ± 0.59165.31 ± 2.06

The results indicate that ethanol extracts containing this compound have the highest antioxidant capacity .

2. Anti-inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. In vitro studies have shown that extracts rich in this compound can reduce inflammation markers in various cell lines .

3. Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural antimicrobial agent .

4. Cytotoxic Effects

The cytotoxicity of this compound has been assessed in cancer cell lines, revealing its potential as an anticancer agent. In particular, it has shown efficacy against certain types of tumors by inducing apoptosis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antioxidant Efficacy : A study utilizing this compound-rich extracts demonstrated a marked reduction in oxidative stress markers in animal models subjected to induced oxidative damage.
  • Clinical Evaluation : Preliminary clinical trials assessing the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions showed promising results, warranting further investigation into its therapeutic applications.

Q & A

Q. How can researchers identify and characterize Leiocarposide in plant extracts?

To confirm the presence of this compound, combine chromatographic separation (e.g., HPLC or TLC) with spectroscopic techniques. Use NMR (¹H and ¹³C) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and UV-Vis spectroscopy to identify characteristic absorption bands. For novel compounds, elemental analysis and X-ray crystallography may be required to establish purity and identity . Always cross-reference with existing literature on Goldenrod-derived compounds, as this compound is commonly isolated from Solidago species .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

While this compound is typically isolated from natural sources, semi-synthetic routes may involve glycosylation of precursor aglycones. Optimize reaction conditions (e.g., temperature, solvent, catalyst) using design-of-experiment (DoE) frameworks. Monitor reactions via TLC or HPLC, and purify intermediates using column chromatography. Validate synthetic yields and purity through comparative analysis with natural isolates using NMR and MS .

Q. Which analytical methods are recommended for quantifying this compound in complex matrices?

Use reverse-phase HPLC with UV detection (e.g., at 254 nm) for routine quantification. For higher sensitivity, employ LC-MS/MS with multiple reaction monitoring (MRM). Validate methods by assessing linearity, limit of detection (LOD), and recovery rates in spiked samples. Include internal standards (e.g., structurally similar flavonoids) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be systematically addressed?

Contradictions may arise from variations in experimental models (e.g., cell lines vs. animal studies) or dosing regimens. Conduct a meta-analysis of existing studies, stratifying results by model system, dosage, and endpoints. Use statistical tools like Cohen’s d to quantify effect size heterogeneity. Replicate conflicting experiments under standardized conditions, ensuring adherence to ARRIVE guidelines for in vivo studies .

Q. What methodological considerations are critical when comparing this compound’s in vitro and in vivo efficacy?

Account for pharmacokinetic factors such as bioavailability and metabolism. In vitro studies should use physiologically relevant concentrations (e.g., based on plasma levels from in vivo PK data). For in vivo work, employ disease-specific models (e.g., rat urinary calculi for nephrolithiasis research ). Use paired statistical tests to correlate in vitro IC₅₀ values with in vivo outcomes, adjusting for covariates like protein binding .

Q. How can researchers optimize extraction protocols to maximize this compound yield while minimizing co-extraction of interfering compounds?

Apply response surface methodology (RSM) to evaluate solvent polarity, extraction time, and temperature. Test solvents like methanol-water or ethanol-water mixtures in varying ratios. Use solid-phase extraction (SPE) with C18 cartridges to remove non-polar contaminants. Monitor purity at each step via HPLC and compare against reference standards .

Q. What strategies are effective for elucidating this compound’s mechanism of action in multifactorial diseases?

Combine omics approaches (transcriptomics, proteomics) with pathway enrichment analysis to identify target networks. Validate hypotheses using siRNA knockdown or CRISPR-Cas9 in relevant cell lines. For in vivo validation, use transgenic models or pharmacological inhibitors. Cross-reference findings with existing databases (e.g., KEGG, Reactome) to contextualize results .

Q. How should researchers design dose-response studies to account for this compound’s potential biphasic effects?

Include a wide dose range (e.g., 0.1–100 µM in vitro; 1–100 mg/kg in vivo) and use non-linear regression models (e.g., sigmoidal or bell-shaped curves). Perform power analysis to determine sample sizes sufficient to detect U-shaped responses. Replicate experiments across multiple biological replicates to distinguish true biphasic effects from experimental noise .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s synergistic interactions with other bioactive compounds?

Use the Chou-Talalay combination index (CI) method to quantify synergy, antagonism, or additive effects. Apply isobolographic analysis for dose-effect relationships. For multi-compound mixtures, employ machine learning algorithms (e.g., random forests) to identify key interaction predictors .

Q. How can researchers ensure reproducibility when reporting this compound’s bioactivity data?

Adhere to FAIR data principles: provide raw datasets (e.g., HPLC chromatograms, NMR spectra) as supplementary materials. Detail instrument parameters (e.g., column type, MS ionization mode) and statistical software versions. Use standardized units (e.g., µM for IC₅₀) and report effect sizes with confidence intervals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Leiocarposide
Reactant of Route 2
Reactant of Route 2
Leiocarposide

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